1-(4-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one
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Overview
Description
1-(4-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one is a synthetic organic compound that features a chlorophenyl group, a nitrobenzothiazole moiety, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from aniline derivatives, the benzothiazole ring can be synthesized through cyclization reactions involving sulfur sources.
Nitration: The benzothiazole ring can be nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Ethanone Linkage: The ethanone linkage can be introduced through reactions involving acylation or alkylation.
Chlorophenyl Group Introduction: The chlorophenyl group can be introduced through substitution reactions involving chlorobenzene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on biochemical pathways through various molecular interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C15H9ClN2O3S2 |
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Molecular Weight |
364.8g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C15H9ClN2O3S2/c16-10-3-1-9(2-4-10)13(19)8-22-15-17-12-6-5-11(18(20)21)7-14(12)23-15/h1-7H,8H2 |
InChI Key |
JGSXYQDINDDHJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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